1-Benzylpiperidine
Overview
Description
1-Benzylpiperidine is an organic compound with the chemical formula C11H15N. It is a colorless to pale yellow liquid with amine-like amino and benzyl groups that can be dissolved in most organic solvents . This compound is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Mechanism of Action
Target of Action
1-Benzylpiperidine, an active group of Donepezil (DNP), primarily targets acetylcholinesterase (AChE) . AChE is a critical enzyme involved in the breakdown of acetylcholine, a neurotransmitter that plays a vital role in cognition . The compound’s interaction with AChE can influence the levels of acetylcholine in the brain, which is particularly relevant in conditions like Alzheimer’s disease .
Mode of Action
This compound interacts with its primary target, AChE, by inhibiting its activity . This inhibition results in an increase in acetylcholine levels in the brain, as the breakdown of this neurotransmitter is reduced . In addition, the compound has been found to exhibit excellent AChE inhibitory activity, with an IC50 value of 4.4 μM, which is higher than that of Donepezil, a positive control .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic transmission pathway . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter . This can have downstream effects on cognitive function, particularly in conditions characterized by a loss of cholinergic neurons and diminished levels of acetylcholine, such as Alzheimer’s disease .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound contribute to its bioavailability and therapeutic potential . The compound has been found to possess favorable ADME properties, indicating its potential for effective absorption and distribution within the body, metabolism, and subsequent excretion .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of AChE and the subsequent increase in acetylcholine levels . This can lead to improved cognitive function, particularly in the context of neurodegenerative disorders like Alzheimer’s disease . Additionally, the compound has been found to exhibit neuroprotective effects against H2O2-induced oxidative damage in SH-SY5Y cells .
Biochemical Analysis
Biochemical Properties
1-Benzylpiperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This compound acts as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the synaptic cleft. This interaction is crucial in the context of neurodegenerative diseases like Alzheimer’s disease, where acetylcholine levels are typically reduced .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, particularly those involving cholinergic neurotransmission. By inhibiting acetylcholinesterase, this compound enhances cholinergic signaling, which can lead to improved cognitive function. Additionally, this compound can impact gene expression and cellular metabolism by modulating the activity of acetylcholine and other neurotransmitters .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. As an acetylcholinesterase inhibitor, this compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This inhibition results in increased acetylcholine levels, which can enhance cholinergic signaling. Furthermore, this compound may also interact with other enzymes and receptors, contributing to its overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biochemical activities. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of acetylcholinesterase and prolonged enhancement of cholinergic signaling .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits acetylcholinesterase without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the beneficial effects of this compound plateau at a certain dosage, beyond which adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can have different biological activities and may contribute to the overall effects of this compound. The interaction of this compound with metabolic enzymes can also influence metabolic flux and metabolite levels, affecting its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, this compound can be transported to various subcellular compartments, where it interacts with target enzymes and receptors. The localization and accumulation of this compound can influence its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its biochemical activity. It is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The subcellular localization of this compound is crucial for its interaction with target biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylpiperidine can be synthesized through various methods. One common method involves the reaction of benzylamine with piperidine in the presence of a catalyst. Another method includes the reduction of 1-benzyl-4-piperidone using sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of benzylpyridine or the reductive amination of benzylamine with piperidine. These methods are preferred due to their high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-Benzylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-benzylpiperidone.
Reduction: Reduction of 1-benzyl-4-piperidone to this compound.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.
Major Products Formed:
Oxidation: 1-Benzylpiperidone.
Reduction: this compound.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
1-Benzylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is a precursor in the synthesis of drugs used for treating neurological disorders.
Industry: It is used in the production of polymers and resins.
Comparison with Similar Compounds
- 2-Benzylpiperidine
- 3-Benzylpiperidine
- 4-Benzylpiperidine
Comparison: 1-Benzylpiperidine is unique due to its specific substitution pattern on the piperidine ring, which influences its pharmacological properties. Compared to its analogs, this compound has a higher affinity for dopamine and norepinephrine transporters, making it more potent in its effects . Additionally, its synthesis is more straightforward and cost-effective compared to other benzylpiperidine derivatives .
Properties
IUPAC Name |
1-benzylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1,3-4,7-8H,2,5-6,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVZVGPYTICZBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6295-81-4 (hydrochloride) | |
Record name | 1-Benzylpiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80183289 | |
Record name | 1-Benzylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2905-56-8 | |
Record name | 1-Benzylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2905-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzylpiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.919 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-BENZYLPIPERIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HZE16210B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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